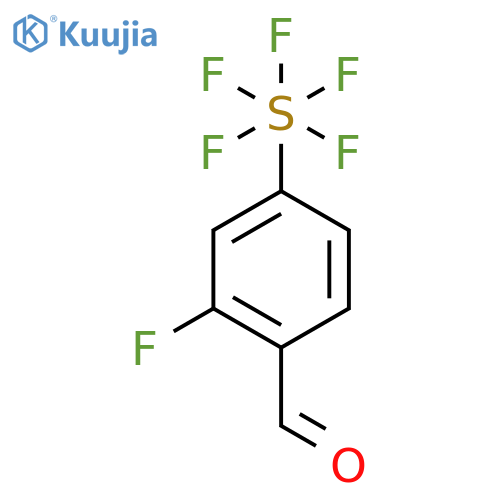Cas no 1800248-21-8 (2-Fluoro-4-(pentafluorosulfur)benzaldehyde)

1800248-21-8 structure
商品名:2-Fluoro-4-(pentafluorosulfur)benzaldehyde
CAS番号:1800248-21-8
MF:C7H4F6OS
メガワット:250.1614818573
MDL:MFCD16652502
CID:4615103
PubChem ID:66523490
2-Fluoro-4-(pentafluorosulfur)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- JS-4061
- MFCD16652502
- 2-fluoro-4-(pentafluoro-lambda6-sulfanyl)benzaldehyde
- SCHEMBL18247906
- CS-0324134
- 1800248-21-8
- 2-Fluoro-4-(pentafluoro-l6-sulfanyl)benzaldehyde
- 2-Fluoro-4-(pentafluorothio)benzaldehyde
- STL557823
- 1240257-23-1
- 2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde
- 2-FLUORO-4-(PENTAFLUORO-??-SULFANYL)BENZALDEHYDE
- 2-Fluoro-4-(pentafluorosulfur)benzaldehyde
- BBL104010
- AKOS015957057
- AXC24821
-
- MDL: MFCD16652502
- インチ: 1S/C7H4F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H
- InChIKey: FQOHJVDBMWSHSA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C=O)=C(C=1)F)(F)(F)(F)(F)F
計算された属性
- せいみつぶんしりょう: 249.98870489g/mol
- どういたいしつりょう: 249.98870489g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 18.1Ų
2-Fluoro-4-(pentafluorosulfur)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB350038-100mg |
2-Fluoro-4-(pentafluorothio)benzaldehyde, 97%; . |
1800248-21-8 | 97% | 100mg |
€111.20 | 2023-09-06 | |
| abcr | AB350038-1 g |
2-Fluoro-4-(pentafluorothio)benzaldehyde, 97%; . |
1800248-21-8 | 97% | 1g |
€467.20 | 2022-08-31 | |
| Key Organics Ltd | JS-4061-1MG |
2-Fluoro-4-(pentafluorosulfanyl)benzaldehyde |
1800248-21-8 | >97% | 1mg |
£37.00 | 2023-04-05 | |
| Key Organics Ltd | JS-4061-1G |
2-Fluoro-4-(pentafluorosulfanyl)benzaldehyde |
1800248-21-8 | >97% | 1g |
£165.00 | 2023-04-05 | |
| Fluorochem | 343154-5g |
2-Fluoro-4-(pentafluorosulfur)benzaldehyde |
1800248-21-8 | 95.0% | 5g |
£500.00 | 2023-04-12 | |
| Fluorochem | 343154-1g |
2-Fluoro-4-(pentafluorosulfur)benzaldehyde |
1800248-21-8 | 95.0% | 1g |
£408.00 | 2023-04-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VW786-1g |
2-Fluoro-4-(pentafluorosulfur)benzaldehyde |
1800248-21-8 | 97% | 1g |
¥1669.0 | 2022-02-28 | |
| Key Organics Ltd | JS-4061-5MG |
2-Fluoro-4-(pentafluorosulfanyl)benzaldehyde |
1800248-21-8 | >97% | 5mg |
£46.00 | 2023-04-05 | |
| abcr | AB350038-100 mg |
2-Fluoro-4-(pentafluorothio)benzaldehyde, 97%; . |
1800248-21-8 | 97% | 100 mg |
€111.20 | 2023-07-19 | |
| Ambeed | A1186818-100mg |
2-Fluoro-4-(pentafluoro-l6-sulfanyl)benzaldehyde |
1800248-21-8 | 95% | 100mg |
$61.0 | 2024-07-28 |
2-Fluoro-4-(pentafluorosulfur)benzaldehyde 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
1800248-21-8 (2-Fluoro-4-(pentafluorosulfur)benzaldehyde) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
